molecular formula C23H25NO4 B11652797 Ethyl 5-hydroxy-2-phenyl-4-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylate

Ethyl 5-hydroxy-2-phenyl-4-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylate

Cat. No.: B11652797
M. Wt: 379.4 g/mol
InChI Key: XNBPZFDWJSQTIE-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-2-phenyl-4-[(piperidin-1-yl)methyl]-1-benzofuran-3-carboxylate is a complex organic compound that features a benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-hydroxy-2-phenyl-4-[(piperidin-1-yl)methyl]-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the piperidin-1-ylmethyl group and the esterification of the carboxylate group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-2-phenyl-4-[(piperidin-1-yl)methyl]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The ester group can be reduced to alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) and catalysts such as iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 5-hydroxy-2-phenyl-4-[(piperidin-1-yl)methyl]-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-2-phenyl-4-[(piperidin-1-yl)methyl]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 5-hydroxy-2-phenyl-4-[(piperidin-1-yl)methyl]-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives and piperidine-containing compounds. Similar compounds include:

    Benzofuran derivatives: Known for their diverse biological activities and applications in medicinal chemistry.

    Piperidine-containing compounds: Widely used in pharmaceuticals due to their structural versatility and biological activity.

The uniqueness of ethyl 5-hydroxy-2-phenyl-4-[(piperidin-1-yl)methyl]-1-benzofuran-3-carboxylate lies in its combined structural features, which may confer specific biological activities and applications not found in other similar compounds.

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

ethyl 5-hydroxy-2-phenyl-4-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylate

InChI

InChI=1S/C23H25NO4/c1-2-27-23(26)21-20-17(15-24-13-7-4-8-14-24)18(25)11-12-19(20)28-22(21)16-9-5-3-6-10-16/h3,5-6,9-12,25H,2,4,7-8,13-15H2,1H3

InChI Key

XNBPZFDWJSQTIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN3CCCCC3)C4=CC=CC=C4

Origin of Product

United States

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